molecular formula C24H25N3O3S B11176410 3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11176410
M. Wt: 435.5 g/mol
InChI Key: QWUFZEYXZDGHHQ-UHFFFAOYSA-N
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Description

3-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a chromeno-pyridinone core, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multiple steps, starting with the preparation of the pyrimidine and chromeno-pyridinone intermediates. The key steps include:

    Formation of the Pyrimidine Intermediate: This involves the reaction of 4,6-dimethylpyrimidine with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group.

    Synthesis of the Chromeno-Pyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyridinone structure.

    Coupling Reaction: The final step involves the coupling of the pyrimidine intermediate with the chromeno-pyridinone core through an acetylation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the chromeno-pyridinone core, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the chromeno-pyridinone structure.

    3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid: Contains the pyrimidine ring but differs in the overall structure and functional groups.

Uniqueness

What sets 3-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE apart is its combination of the pyrimidine and chromeno-pyridinone structures, along with multiple methyl groups. This unique arrangement provides distinct chemical properties and potential for diverse applications.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

3-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C24H25N3O3S/c1-13-11-24(4,5)27(6)19-10-21-16(8-17(13)19)9-18(22(29)30-21)20(28)12-31-23-25-14(2)7-15(3)26-23/h7-11H,12H2,1-6H3

InChI Key

QWUFZEYXZDGHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC3=CC4=C(C=C3OC2=O)N(C(C=C4C)(C)C)C)C

Origin of Product

United States

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